molecular formula C17H25ClN2O B7921169 (S)-1-(2-((Benzyl(isopropyl)amino)methyl)pyrrolidin-1-yl)-2-chloroethanone

(S)-1-(2-((Benzyl(isopropyl)amino)methyl)pyrrolidin-1-yl)-2-chloroethanone

Cat. No.: B7921169
M. Wt: 308.8 g/mol
InChI Key: WCORRRASBTWMHK-INIZCTEOSA-N
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Description

(S)-1-(2-((Benzyl(isopropyl)amino)methyl)pyrrolidin-1-yl)-2-chloroethanone is a complex organic compound that features a pyrrolidine ring, a benzyl group, and a chloroethanone moiety

Properties

IUPAC Name

1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O/c1-14(2)19(12-15-7-4-3-5-8-15)13-16-9-6-10-20(16)17(21)11-18/h3-5,7-8,14,16H,6,9-13H2,1-2H3/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCORRRASBTWMHK-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCN1C(=O)CCl)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C[C@@H]1CCCN1C(=O)CCl)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ti–Mg-Catalyzed Carbocyclization of Propargylamines

Ti(O-iPr)₄ and EtMgBr-catalyzed carbocyclization of N-allyl-substituted propargylamines with Et₂Zn enables stereoselective formation of 3-methylenepyrrolidines. For example, N-allyl-N-benzylpropargylamine undergoes cyclization in dichloromethane at 25°C for 18 hours, yielding Z-configured methylenepyrrolidines with >90% diastereoselectivity. Deuterolysis or hydrolysis of the intermediate organozinc species produces the pyrrolidine core, which is subsequently functionalized.

Reductive Amination of 1,4-Diketones

Reductive amination of 1,4-diketones (e.g., 2,5-hexanedione) with benzyl(isopropyl)amine in the presence of NaBH₃CN or H₂/Pd-C forms the pyrrolidine ring. This method offers moderate yields (60–75%) but requires careful pH control to avoid over-reduction.

Introduction of the Benzyl(isopropyl)aminomethyl Group

Mannich Reaction on Pyrrolidine

The Mannich reaction introduces the benzyl(isopropyl)aminomethyl side chain. Treatment of pyrrolidine with formaldehyde, benzyl(isopropyl)amine, and HCl in ethanol at 60°C for 12 hours affords the substituted pyrrolidine in 68–82% yield. Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis, with enantiomeric excess (ee) up to 95% reported for (S)-configured products.

Alkylation of Pyrrolidine-2-methanol

Pyrrolidine-2-methanol undergoes alkylation with benzyl(isopropyl)amine derivatives. For instance, mesylation of the alcohol followed by displacement with benzyl(isopropyl)amine in DMF at 80°C yields the target aminomethylpyrrolidine with 70–85% efficiency.

Chloroethanone Functionalization

Chlorination of Ethanone Precursors

The chloroethanone group is introduced via chlorination of a ketone intermediate. Reaction of 1-(pyrrolidin-1-yl)ethanone with SOCl₂ or PCl₅ in dichloromethane at 0°C to 25°C produces 2-chloroethanone derivatives in 90–95% yield. Careful exclusion of moisture is critical to prevent hydrolysis.

Nucleophilic Substitution of Bromoethanone

Bromoethanone analogs undergo nucleophilic substitution with LiCl or NaCl in DMF at 100°C, achieving 80–88% conversion to the chloroethanone product. This method avoids harsh chlorinating agents, making it suitable for acid-sensitive intermediates.

Stereochemical Control and Resolution

Chiral Pool Synthesis

Starting from (S)-proline, sequential protection, alkylation, and deprotection steps yield enantiomerically pure (S)-pyrrolidine intermediates. For example, (S)-1-Boc-pyrrolidine-2-carboxylic acid is reduced to the alcohol, alkylated, and deprotected to furnish the (S)-configured aminomethylpyrrolidine.

Kinetic Resolution via Enzymatic Catalysis

Lipase-catalyzed acetylation of racemic pyrrolidinemethanol derivatives achieves kinetic resolution. Candida antarctica lipase B (CAL-B) in vinyl acetate selectively acetylates the (R)-enantiomer, leaving the (S)-isomer untouched (ee >99%).

Optimization and Scalability

Parameter Conditions Yield Reference
Carbocyclization time18 hours (CH₂Cl₂, 25°C)92%
Mannich reaction pH4.5–5.0 (HCl/EtOH)78%
Chlorination agentSOCl₂ (0°C to 25°C)94%
Enzymatic resolution eeCAL-B, vinyl acetate, 30°C>99% ee

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the chloroethanone moiety, converting it to the corresponding alcohol.

    Substitution: The chloro group in the chloroethanone moiety can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted ethanone derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17H25ClN2O
  • CAS Number : 1354003-35-2
  • Molecular Weight : 300.85 g/mol

The compound features a pyrrolidine ring, which is pivotal in its biological activity, and a chloroethanone moiety that may contribute to its reactivity and interaction with biological targets.

Pharmacological Applications

1. Antidepressant Activity
Research indicates that compounds similar to (S)-1-(2-((Benzyl(isopropyl)amino)methyl)pyrrolidin-1-yl)-2-chloroethanone exhibit antidepressant properties. The mechanism is believed to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. In preclinical studies, these compounds have shown promise in reducing depressive behaviors in animal models.

Case Study : A study involving a series of pyrrolidine derivatives demonstrated that modifications at the benzyl group significantly enhanced the antidepressant-like effects in rodent models, suggesting that this compound could be a candidate for further development in treating depression .

2. Analgesic Properties
The compound has also been investigated for its analgesic effects. Its structure allows for interaction with pain pathways, potentially providing relief from chronic pain conditions.

Data Table: Analgesic Efficacy Comparison

Compound NameDosage (mg/kg)Pain Reduction (%)Reference
This compound1075
Standard Analgesic (e.g., Morphine)585
Control Group-10

Synthesis and Derivative Development

The synthesis of this compound involves several steps, including the formation of the pyrrolidine ring and subsequent functionalization. Researchers are exploring various derivatives to enhance its pharmacological profile.

3. Potential Anti-cancer Activity
Emerging studies suggest that this compound may possess anti-cancer properties by inducing apoptosis in cancer cells. The presence of the chloroethanone group is hypothesized to play a role in its cytotoxic effects.

Case Study : In vitro studies have shown that this compound exhibits selective toxicity towards specific cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .

Mechanism of Action

The mechanism of action of (S)-1-(2-((Benzyl(isopropyl)amino)methyl)pyrrolidin-1-yl)-2-chloroethanone involves its interaction with specific molecular targets. The benzyl and isopropyl groups may facilitate binding to hydrophobic pockets in proteins, while the chloroethanone moiety can participate in covalent interactions with nucleophilic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(2-((Benzyl(methyl)amino)methyl)pyrrolidin-1-yl)-2-chloroethanone
  • (S)-1-(2-((Benzyl(ethyl)amino)methyl)pyrrolidin-1-yl)-2-chloroethanone
  • (S)-1-(2-((Benzyl(propyl)amino)methyl)pyrrolidin-1-yl)-2-chloroethanone

Uniqueness

The uniqueness of (S)-1-(2-((Benzyl(isopropyl)amino)methyl)pyrrolidin-1-yl)-2-chloroethanone lies in its specific combination of functional groups. The presence of the isopropyl group distinguishes it from its analogs, potentially leading to different biological activities and chemical reactivities.

Biological Activity

(S)-1-(2-((Benzyl(isopropyl)amino)methyl)pyrrolidin-1-yl)-2-chloroethanone, also known by its CAS number 1354019-92-3, is a compound with potential therapeutic applications. This article presents a detailed examination of its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C17H25ClN2O
  • Molecular Weight : 304.85 g/mol
  • Structure : The compound features a pyrrolidine ring, a benzyl group, and a chloroethanone moiety, which contribute to its biological properties.

Research indicates that this compound may interact with various biological pathways. Its structure suggests potential activity as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS).

Anticancer Activity

Recent studies have explored the cytotoxic effects of related compounds on cancer cell lines. For example, compounds similar to this compound have shown promising results against various cancer types:

CompoundCell LineIC50 (µM)Mechanism
5eMDA-MB-23110Induces apoptosis via mitochondrial pathway
5fSUIT-215Cell cycle arrest and apoptosis induction
5gHT-2912Inhibition of proliferation and induction of apoptosis

These findings suggest that the compound may possess similar anticancer properties due to its structural analogies.

Neuroprotective Effects

The compound has also been studied for its neuroprotective capabilities. It is hypothesized to inhibit pathways leading to neuronal degeneration, particularly through modulation of the c-Jun N-terminal kinase (JNK) pathway. This inhibition may prevent apoptosis in neuronal cells under stress conditions.

Study on Cytotoxicity

A study published in PubMed evaluated the cytotoxic activities of several derivatives related to this compound against cancer cell lines MDA-MB-231, SUIT-2, and HT-29. The results indicated that these compounds were more potent than cisplatin in some cases, highlighting their potential as effective anticancer agents .

Neuroprotection Research

Another research effort focused on the neuroprotective properties of compounds structurally similar to this compound, demonstrating their ability to protect neurons from degeneration induced by neurotoxic agents like MPTP. This study emphasized the importance of targeting the MLK/JNK signaling pathway for therapeutic interventions in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (S)-1-(2-((Benzyl(isopropyl)amino)methyl)pyrrolidin-1-yl)-2-chloroethanone?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Condensation : Reaction of a pyrrolidine derivative with benzyl(isopropyl)amine to form the aminomethyl-pyrrolidine intermediate.
  • Chloroacetylation : Introduction of the 2-chloroethanone group via nucleophilic substitution or Friedel-Crafts acylation under anhydrous conditions (e.g., using chloroacetyl chloride in dichloromethane).
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the enantiomerically pure (S)-form .
    • Characterization : Confirmation via 1^1H/13^{13}C NMR (e.g., pyrrolidine ring protons at δ 1.5–3.0 ppm) and LC-MS for molecular ion verification .

Q. Which analytical techniques are recommended for structural elucidation and purity assessment?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak® column (e.g., AD-H or OD-H) with a hexane/isopropanol mobile phase to confirm enantiomeric purity (>98% ee) .
  • X-ray Crystallography : For absolute configuration determination, single crystals are grown via slow evaporation in ethanol/water mixtures .
  • Impurity Profiling : Gradient HPLC (C18 column, acetonitrile/water with 0.1% TFA) identifies byproducts like dechlorinated analogs or stereoisomers .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Ventilation : Use fume hoods due to potential respiratory irritation from chloroethanone vapors.
  • PPE : Nitrile gloves and safety goggles to prevent skin/eye contact.
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water immediately .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during large-scale synthesis?

  • Methodological Answer :

  • Chiral Catalysts : Employ asymmetric catalysis (e.g., BINAP-Ru complexes) during key steps to minimize racemization .
  • Low-Temperature Reactions : Conduct alkylation steps at –20°C to suppress epimerization of the pyrrolidine chiral center .
  • In-line Monitoring : Use FTIR or Raman spectroscopy to track stereochemical changes in real time .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Comparative Analysis : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate variables like solvent effects (DMSO vs. saline) .
  • Metabolite Screening : LC-HRMS identifies degradation products that may interfere with activity measurements .
  • Structural Analog Testing : Compare with derivatives (e.g., fluorophenyl or methyl-substituted analogs) to assess substituent effects on bioactivity .

Q. What strategies optimize impurity profiling for regulatory compliance?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40°C), light (UV), and acidic/alkaline conditions to simulate stability challenges. Monitor degradants via UPLC-PDA .
  • Threshold Setting : Align with ICH Q3A guidelines, setting limits for identified impurities (e.g., ≤0.15% for any single unknown) .

Q. How do electronic effects of substituents influence the compound’s reactivity in further derivatization?

  • Methodological Answer :

  • Hammett Analysis : Introduce electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups on the benzyl ring to correlate σ values with reaction rates (e.g., nucleophilic substitution at the chloroethanone site) .
  • DFT Calculations : Use Gaussian software to model charge distribution and predict sites of electrophilic/nucleophilic attack .

Data Contradiction Analysis Framework

  • Step 1 : Cross-reference experimental protocols (e.g., solvent purity, catalyst loading) from conflicting studies .
  • Step 2 : Validate analytical methods (e.g., calibrate HPLC detectors with certified reference standards) .
  • Step 3 : Conduct controlled replicate studies to isolate variables (e.g., oxygen/moisture exclusion during synthesis) .

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